2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one is an organic compound that features both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-methoxybenzylamine with 4-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted derivatives.
Scientific Research Applications
2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)-2-propanone
Uniqueness
2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
920804-20-2 |
---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-8-2-12(3-9-15)10-17-11-16(19)13-4-6-14(7-5-13)18(20)21/h2-9,17H,10-11H2,1H3 |
InChI Key |
DFMOLUNTTGCUDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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